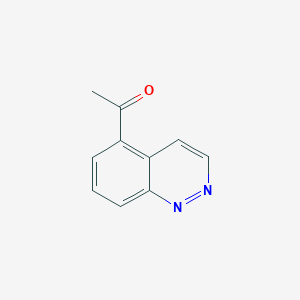![molecular formula C8H7Br2N3 B13664145 (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with two bromine atoms at positions 4 and 6, and a methanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes.
Amination: The methanamine group is introduced via nucleophilic substitution reactions, often using reagents like methylamine or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of brominating agents and amines to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Methylamine or other amine derivatives under basic conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain enzymes or receptors, making it a candidate for drug development. Studies have shown that similar compounds can act as kinase inhibitors, which are important in cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine in biological systems involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyridazinones: These compounds have a similar pyrazolo[1,5-a] core but with a pyridazinone ring instead of a pyridine ring.
Uniqueness
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to the presence of bromine atoms at specific positions and the methanamine group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7Br2N3 |
|---|---|
Molecular Weight |
304.97 g/mol |
IUPAC Name |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H7Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H,2,11H2 |
InChI Key |
PLFLBSBXOSGHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)



![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)


![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)

![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
